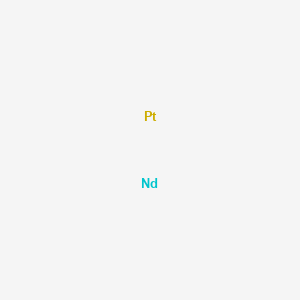
Neodymium--platinum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium-platinum (1/1) is a compound formed by the combination of neodymium and platinum in a 1:1 ratio. Neodymium is a rare earth metal known for its magnetic properties, while platinum is a noble metal renowned for its catalytic abilities. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of neodymium-platinum (1/1) can be achieved through various methods, including:
Chemical Vapor Deposition (CVD): This method involves the reaction of neodymium and platinum precursors in a vapor phase, leading to the deposition of the compound on a substrate.
Solid-State Reaction: Neodymium and platinum powders are mixed and heated at high temperatures to form the compound.
Solution-Based Methods: Neodymium and platinum salts are dissolved in a solvent, followed by precipitation and reduction to obtain the compound.
Industrial Production Methods: Industrial production of neodymium-platinum (1/1) typically involves large-scale solid-state reactions or CVD processes, ensuring high purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium-platinum (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form neodymium and platinum oxides.
Reduction: Reduction reactions can revert the oxides back to the original compound.
Substitution: Ligand substitution reactions can occur, where ligands attached to the platinum are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogen gas, hydrazine, and other reducing agents are commonly used for reduction reactions.
Ligands: Various ligands such as phosphines, amines, and halides can be used in substitution reactions.
Major Products:
Oxidation Products: Neodymium oxide and platinum oxide.
Reduction Products: Neodymium-platinum (1/1) compound.
Substitution Products: Neodymium-platinum complexes with different ligands.
Applications De Recherche Scientifique
Neodymium-platinum (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential in cancer treatment due to its ability to form complexes with anticancer properties.
Industry: Utilized in the production of high-performance magnets and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of neodymium-platinum (1/1) involves its interaction with molecular targets through its catalytic and magnetic properties. In catalytic applications, the platinum component facilitates various chemical reactions by providing active sites for reactants. In biological and medical applications, the compound can interact with cellular components, leading to therapeutic effects such as the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Neodymium Compounds: Neodymium chloride, neodymium oxide, and neodymium nitrate.
Platinum Compounds: Platinum chloride, platinum oxide, and platinum nitrate.
Comparison: Neodymium-platinum (1/1) is unique due to the combination of neodymium’s magnetic properties and platinum’s catalytic abilities. This dual functionality makes it more versatile compared to compounds containing only neodymium or platinum. For example, neodymium chloride is primarily used for its magnetic properties, while platinum chloride is used for its catalytic properties. Neodymium-platinum (1/1) combines these properties, making it suitable for applications requiring both magnetism and catalysis.
Propriétés
Numéro CAS |
12164-71-5 |
|---|---|
Formule moléculaire |
NdPt |
Poids moléculaire |
339.33 g/mol |
Nom IUPAC |
neodymium;platinum |
InChI |
InChI=1S/Nd.Pt |
Clé InChI |
BUCHVWYWAIOZSG-UHFFFAOYSA-N |
SMILES canonique |
[Nd].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















